molecular formula C11H13NO2 B2471953 Methyl 2-amino-5-cyclopropylbenzoate CAS No. 1119088-76-4

Methyl 2-amino-5-cyclopropylbenzoate

Cat. No.: B2471953
CAS No.: 1119088-76-4
M. Wt: 191.23
InChI Key: YQMVDJYEJUQWGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclopropylbenzoate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of benzoic acid, featuring an amino group at the second position and a cyclopropyl group at the fifth position on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-cyclopropylbenzoate typically involves the esterification of 2-amino-5-cyclopropylbenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:

2-amino-5-cyclopropylbenzoic acid+methanolacid catalystMethyl 2-amino-5-cyclopropylbenzoate+water\text{2-amino-5-cyclopropylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-cyclopropylbenzoic acid+methanolacid catalyst​Methyl 2-amino-5-cyclopropylbenzoate+water

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyclopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-5-cyclopropylbenzoate is widely used in scientific research due to its unique chemical properties . Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-amino-5-methylbenzoate
  • Methyl 2-amino-5-bromobenzoate

Uniqueness

Methyl 2-amino-5-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved biological activities .

Properties

IUPAC Name

methyl 2-amino-5-cyclopropylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMVDJYEJUQWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a schlenck tube, a mixture of methyl 2-amino-5-bromobenzoate (43.47 mmol, 10 g), cyclopropylboronic acid (112.92 mmol, 9.700 g), K3PO4 (144.16 mmol, 30.6 g), Pd(AcO)2 (3.47 mmol, 0.780 g), P(Cy)3 (7.85 mmol, 2.2 g) in toluene (170 ml) and water (10 ml) was heated for 2 hours at 100° C., under nitrogen atmosphere. The reaction mixture was filtered through celite and the organic phase was separated and evaporated affording 7.34 g (yield 77%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
30.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(AcO)2
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
77%

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